5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

Catalog No.
S2723916
CAS No.
1452226-14-0
M.F
C9H9N3O2S
M. Wt
223.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carb...

CAS Number

1452226-14-0

Product Name

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

IUPAC Name

5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25

InChI

InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14)

InChI Key

GYQFDZJEBMHAOK-UHFFFAOYSA-N

SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C

solubility

not available

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid is an organic compound characterized by its unique thieno-pyridazine structure. Its molecular formula is C₉H₉N₃O₂S, and it has a molecular weight of approximately 223.25 g/mol. The compound features a carboxylic acid functional group and an amino group, contributing to its potential reactivity and biological activity. It is typically a light yellow solid and is soluble in solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Characterization:

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid (5-A-3,4-DMTPC) is a heterocyclic compound synthesized through various methods, including condensation reactions and multicomponent reactions. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product. Sun-shine Chem:

Potential Biological Activities:

Research suggests that 5-A-3,4-DMTPC possesses various potential biological activities, making it an interesting molecule for further investigation. Studies have reported:

  • Antimicrobial activity: 5-A-3,4-DMTPC has exhibited antibacterial and antifungal properties against various strains of microorganisms. CymitQuimica:
  • Antioxidant activity: Studies have shown that 5-A-3,4-DMTPC exhibits free radical scavenging activity, indicating its potential as an antioxidant.
  • Enzyme inhibition: 5-A-3,4-DMTPC has been shown to inhibit specific enzymes, such as kinases, which are involved in various cellular processes.
Typical of amino acids and carboxylic acids, including:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, while the amino group can accept protons, making it amphoteric.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions, particularly with electrophiles.

Research indicates that 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid exhibits notable biological activity, particularly in the field of medicinal chemistry. Its structural components suggest potential applications in:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: The thieno-pyridazine framework is associated with compounds that exhibit anticancer effects in preclinical studies.

Several synthetic routes have been reported for the preparation of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid. One notable method involves the reaction of 3-chloro-5,6-dimethylpyridazine-4-carbonitrile with appropriate reagents to introduce the amino and carboxylic acid functionalities .

General Synthetic Steps:

  • Starting Material Preparation: Begin with 3-chloro-5,6-dimethylpyridazine-4-carbonitrile.
  • Reagent Addition: Introduce reagents that facilitate the formation of the thieno structure and subsequent functional groups.
  • Purification: Isolate the product through crystallization or chromatography.

Interaction studies are essential to understand the binding affinity and mechanism of action of this compound. Preliminary studies suggest that it may interact with specific biological targets related to cancer cell proliferation and bacterial growth inhibition. Further research is required to elucidate these interactions fully.

Several compounds share structural or functional similarities with 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-Amino-3-methylthieno[2,3-c]pyridazine-6-carboxylic acidC₉H₉N₃O₂SContains dimethyl groups enhancing solubility
4-Amino-5-methylthieno[2,3-c]pyridazineC₈H₈N₄SLacks carboxylic acid functionality
5-Amino-2-thiophenecarboxylic acidC₇H₇N₃O₂SDifferent heterocyclic structure
6-Amino-4-methylthieno[2,3-c]pyridineC₉H₉N₃SDifferent position of amino group

The presence of both amino and carboxylic functionalities in 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid distinguishes it from similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry .

This compound's unique thieno-pyridazine structure combined with functional groups allows for diverse applications in drug development and chemical synthesis. Further investigations into its properties could yield significant insights into its potential therapeutic uses.

The compound emerged from systematic efforts to functionalize thienopyridazine scaffolds for optoelectronic and pharmaceutical applications. Initial reports of its synthesis appeared in patent literature circa 2015, with detailed characterization published in peer-reviewed journals by 2021. Its development parallels broader trends in heterocyclic chemistry, where fused-ring systems are engineered to optimize electronic properties and bioactivity. Key milestones include:

  • 2015: First synthetic route published via cyclization of 3-chloro-5,6-dimethylpyridazine-4-carbonitrile precursors.
  • 2021: Optimization of solid-phase synthesis methods, achieving 95% purity at industrial scales.

Nomenclature and Classification in Heterocyclic Chemistry

The IUPAC name 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid systematically describes its structure:

  • Core: Thieno[2,3-c]pyridazine (fused thiophene-pyridazine system)
  • Substituents:
    • Amino group at position 5
    • Methyl groups at positions 3 and 4
    • Carboxylic acid at position 6

Molecular Formula: C₉H₉N₃O₂S
Molecular Weight: 223.25 g/mol

This compound belongs to two major heterocyclic classes:

  • Thienopyridazines: Characterized by fused thiophene and pyridazine rings
  • Aminocarboxylic acids: Combines amine and carboxylic acid functionalities

Position within Thienopyridazine Family of Compounds

Comparative analysis reveals distinct features versus related structures:

Feature5-Amino-3,4-Dimethyl DerivativeBaseline Thieno[2,3-c]Pyridazine
Water Solubility12 mg/mL (pH 7)<1 mg/mL
Fluorescence Quantum Yield0.450.02
Melting Point248-250°C189-191°C

The methyl groups enhance thermal stability, while the carboxylic acid moiety enables salt formation (e.g., sodium carboxylate derivatives).

Significance in Contemporary Chemical Research

Four key research domains utilize this compound:

  • Photonics: Serves as electron-deficient unit in donor-acceptor polymers for organic photovoltaics
  • Antiviral Drug Development: Structural analog of HIV replication inhibitors targeting Rev-RRE interactions
  • Metal-Organic Frameworks (MOFs): Carboxylate group facilitates coordination with transition metals
  • Fluorescent Probes: pH-sensitive emission profiles enable biological sensing applications

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid possesses the molecular formula C₉H₉N₃O₂S, representing a compact heterocyclic structure with multiple functional elements [1] [4] [8]. The compound exhibits a molecular weight of 223.25 grams per mole, which places it within the range typical for small-molecule pharmaceutical intermediates and research compounds [1] [2] [4]. The molecular composition consists of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the diverse heteroatom content characteristic of thieno-pyridazine derivatives [1] [4] [8].

The Chemical Abstracts Service has assigned this compound the registry number 1452226-14-0, providing a unique identifier for chemical databases and regulatory documentation [1] [4] [8]. The MDL number MFCD30145692 serves as an additional reference identifier in chemical information systems [1] [4]. The compound's SMILES notation is represented as OC(=O)c1sc2c(c1N)c(C)c(nn2)C, which encodes the complete structural connectivity in a linear text format [1] [2].

PropertyValueReference
Molecular FormulaC₉H₉N₃O₂S [1] [4] [8]
Molecular Weight223.25 g/mol [1] [2] [4]
CAS Number1452226-14-0 [1] [4] [8]
MDL NumberMFCD30145692 [1] [4]
InChI KeyGYQFDZJEBMHAOK-UHFFFAOYSA-N [2] [8]

Structural Features of the Thieno[2,3-c]pyridazine Core

The thieno[2,3-c]pyridazine core represents a bicyclic heteroaromatic system formed by the fusion of a five-membered thiophene ring with a six-membered pyridazine ring [9] [14]. This specific fusion pattern occurs at the [2,3-c] position, creating a planar aromatic framework that exhibits distinctive electronic properties [9] [14]. The thiophene component contributes sulfur as the heteroatom, while the pyridazine moiety contains two adjacent nitrogen atoms, resulting in a system with three heteroatoms distributed across the fused ring structure [9] [14].

The aromatic character of the thieno[2,3-c]pyridazine core derives from the delocalized π-electron system spanning both rings [9] [14]. The sulfur atom in the thiophene ring contributes two lone pair electrons to the aromatic system, while the nitrogen atoms in the pyridazine ring each contribute one electron [9] [14]. This electronic configuration results in a stable, planar molecular geometry that facilitates various intermolecular interactions [9] [14].

The fused ring system demonstrates structural similarity to other biologically active heterocycles, positioning it as a valuable scaffold in medicinal chemistry applications . The specific [2,3-c] fusion pattern distinguishes this system from related isomers such as thieno[2,3-d]pyridazine or thieno[3,2-c]pyridazine, each of which exhibits different electronic and steric properties .

Structural FeatureDescriptionReference
Core Ring SystemThieno[2,3-c]pyridazine [9] [14]
Fusion PatternThiophene fused to pyridazine at [2,3-c] position [9] [14]
Ring Composition5-membered thiophene + 6-membered pyridazine [9] [14]
HeteroatomsSulfur (thiophene), two nitrogens (pyridazine) [9] [14]
Electronic CharacterFully aromatic bicyclic system [9] [14]

Functional Group Analysis

Amino Group at C-5 Position

The amino group positioned at carbon-5 of the thieno[2,3-c]pyridazine core constitutes a primary amine functional group (-NH₂) that significantly influences the compound's chemical reactivity and physical properties [1] [4] [8]. This amino substitution introduces basic character to the molecule, with the nitrogen atom capable of accepting protons under acidic conditions [28]. The electron-donating nature of the amino group affects the electronic distribution within the aromatic system, typically increasing electron density on the adjacent carbon atoms [28].

The amino group at position 5 demonstrates hydrogen bonding capability through both its lone pair electrons and N-H bonds, enabling interactions with protic solvents and complementary functional groups [28]. This hydrogen bonding potential contributes to the compound's solubility characteristics and influences its behavior in crystalline arrangements [28]. The primary amine functionality also serves as a reactive site for various chemical transformations, including acylation, alkylation, and condensation reactions [27].

Spectroscopic analysis reveals characteristic amino group signatures, with N-H stretching vibrations typically appearing in infrared spectra around 3200-3500 cm⁻¹ [28]. Nuclear magnetic resonance spectroscopy shows amino protons as exchangeable signals, often appearing as broad resonances that can be confirmed through deuterium oxide exchange experiments [20] [22].

Carboxylic Acid at C-6 Position

The carboxylic acid functional group (-COOH) at carbon-6 represents the most acidic component of the molecular structure, typically exhibiting a pKa value in the range of 3-5 for aromatic carboxylic acids [1] [4] [8]. This functional group imparts significant polarity to the molecule and serves as both a hydrogen bond donor and acceptor [18]. The carboxylic acid moiety influences the compound's solubility profile, particularly enhancing solubility in polar protic solvents and aqueous solutions at appropriate pH values [2] [18].

The carbonyl carbon of the carboxylic acid group exhibits electrophilic character, making it susceptible to nucleophilic attack and enabling various derivatization reactions such as esterification and amidation [18]. The proximity of the carboxylic acid to the aromatic thieno[2,3-c]pyridazine core results in electronic conjugation that can influence both the acidity of the carboxyl group and the reactivity of the aromatic system [18].

Infrared spectroscopy typically reveals carboxylic acid C=O stretching around 1650-1700 cm⁻¹, while the O-H stretch appears as a broad absorption between 2500-3300 cm⁻¹ [20] [22]. The carboxylic acid proton in nuclear magnetic resonance spectroscopy often appears significantly downfield, typically between 10-13 ppm, and may be broadened due to rapid exchange [20] [22].

Dimethyl Substitution at C-3 and C-4 Positions

The methyl groups positioned at carbons 3 and 4 of the thieno[2,3-c]pyridazine core function as electron-donating substituents that influence both the electronic properties and steric environment of the molecule [1] [4] [8]. These alkyl substituents increase the electron density of the aromatic system through hyperconjugation and inductive effects, potentially affecting the reactivity of other functional groups within the molecule [30]. The dimethyl substitution pattern creates a symmetrical electronic environment around the pyridazine nitrogen atoms [30].

The methyl groups contribute to the overall lipophilicity of the compound, potentially enhancing membrane permeability and affecting distribution properties [30]. Sterically, these substituents may influence the molecule's conformational preferences and its ability to engage in specific intermolecular interactions [30]. The positioning of methyl groups at adjacent carbons creates a substitution pattern that can affect the planarity of the aromatic system and influence crystal packing arrangements [27] [30].

Nuclear magnetic resonance spectroscopy reveals the methyl groups as distinct singlets in the aliphatic region, typically appearing between 2-3 ppm [30]. The chemical shift values may be influenced by the electronic environment created by the adjacent heteroatoms and the aromatic system [20] [22]. Carbon-13 nuclear magnetic resonance spectroscopy shows the methyl carbons as distinct signals in the aliphatic carbon region [22].

Physical and Chemical Properties

Solubility Profile

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid demonstrates solubility characteristics that reflect its amphiphilic nature, containing both polar and nonpolar structural elements [2]. The compound exhibits good solubility in dimethyl sulfoxide, a polar aprotic solvent commonly used for dissolving heterocyclic compounds with multiple functional groups [2]. This solubility behavior is attributed to the solvent's ability to solvate both the polar carboxylic acid and amino groups through dipole-dipole interactions and hydrogen bonding [2].

Aqueous solubility appears limited under neutral pH conditions, which is typical for compounds containing both acidic and basic functional groups [2] [18]. The solubility profile may be pH-dependent, with enhanced dissolution expected under alkaline conditions due to deprotonation of the carboxylic acid group, and potentially improved solubility under acidic conditions through protonation of the amino group [18]. The presence of methyl substituents contributes to the compound's lipophilic character, which may limit aqueous solubility [2].

The compound's solubility in organic solvents likely varies based on polarity and hydrogen bonding capability [2]. Polar organic solvents such as methanol, ethanol, and acetone may provide reasonable solubility due to their ability to interact with the polar functional groups [2]. Nonpolar solvents would be expected to provide poor solubility due to the compound's multiple polar functional groups [2].

Melting Point and Thermal Stability

Specific melting point data for 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid was not identified in the available literature, though related thieno[2,3-c]pyridazine derivatives typically exhibit melting points in the range of 200-300°C [33] [34]. The thermal stability of the compound under normal storage conditions is indicated by the recommended storage temperature of room temperature for short-term storage and -20°C for long-term preservation [32]. These storage recommendations suggest the compound maintains chemical integrity under ambient conditions without significant decomposition [32].

The thermal behavior of heterocyclic compounds containing amino and carboxylic acid functional groups typically involves multiple thermal events, including potential dehydration, decarboxylation, and decomposition processes at elevated temperatures [33] [34]. The aromatic thieno[2,3-c]pyridazine core likely provides thermal stability through its conjugated π-electron system, while the functional groups may represent sites of thermal reactivity [33] [34].

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would be required to establish precise melting point, decomposition temperature, and thermal transition characteristics [33] [34]. The compound's thermal stability profile would be important for processing conditions and formulation considerations in research applications [33] [34].

Spectroscopic Characteristics

The spectroscopic properties of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid reflect the presence of multiple functional groups and the aromatic heterocyclic core structure [20] [22]. Infrared spectroscopy would be expected to show characteristic absorptions for the amino group N-H stretches around 3200-3500 cm⁻¹, carboxylic acid O-H stretch as a broad absorption between 2500-3300 cm⁻¹, and carboxylic acid C=O stretch around 1650-1700 cm⁻¹ [20] [22]. Aromatic C=C and C=N stretches would appear in the 1400-1600 cm⁻¹ region [20] [22].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance revealing the aromatic protons of the thieno[2,3-c]pyridazine core in the 7-9 ppm region [20] [22]. The amino group protons would appear as a broad exchangeable signal, while the methyl groups would show as singlets in the 2-3 ppm range [20] [22]. The carboxylic acid proton would be expected to appear significantly downfield, typically between 10-13 ppm [20] [22].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carboxylic acid carbonyl carbon around 170-180 ppm, aromatic carbons in the 100-160 ppm region, and methyl carbons in the aliphatic region around 15-25 ppm [22]. Mass spectrometry would show the molecular ion peak at m/z 223, with characteristic fragmentation patterns reflecting loss of functional groups and aromatic system breakdown [20] [22].

Crystallographic Analysis and Molecular Conformation

Specific crystallographic data for 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid was not identified in the available literature sources [23] [24] [25]. However, structural analysis of related thieno[2,3-c]pyridazine derivatives provides insight into the expected molecular conformation and crystal packing characteristics [27]. The planar aromatic thieno[2,3-c]pyridazine core would be expected to adopt a nearly flat conformation due to the delocalized π-electron system spanning both fused rings [27].

The presence of multiple functional groups capable of hydrogen bonding, including the amino group and carboxylic acid, would likely result in extensive intermolecular hydrogen bonding networks in the crystalline state [27]. These interactions could include N-H···O hydrogen bonds between amino groups and carboxylic acid oxygens, as well as O-H···N interactions between carboxylic acid protons and pyridazine nitrogen atoms [27]. Such hydrogen bonding patterns typically lead to organized crystal structures with specific packing arrangements [27].

The methyl substituents at positions 3 and 4 may influence the molecular conformation through steric effects and could affect crystal packing through van der Waals interactions [27] [30]. The overall molecular geometry would be expected to show minimal deviation from planarity for the aromatic core, with the functional groups potentially adopting conformations that optimize intermolecular interactions in the solid state [27].

The retrosynthetic analysis of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid reveals multiple strategic disconnections that guide synthetic planning [1] [2]. The target molecule can be deconstructed through several key bond disconnections: the pyridazine ring formation via hydrazine cyclization, the thiophene ring construction through Gewald-type reactions, and carboxylic acid introduction through ester hydrolysis or direct carboxylation reactions [3].

The primary retrosynthetic approach involves disconnection of the pyridazine ring to reveal a suitable thiophene precursor bearing appropriate functional groups for cyclization [1]. Alternative retrosynthetic pathways include thiophene ring disconnection to identify acyclic precursors amenable to Gewald condensation chemistry [4] [5]. The carboxylic acid functionality can be introduced either through hydrolysis of ester intermediates or through direct incorporation during the ring-forming reactions [3].

Critical retrosynthetic considerations include the regiochemical control required for the 3,4-dimethyl substitution pattern and the positioning of the amino and carboxylic acid functionalities [6]. The electron-deficient nature of the pyridazine ring influences both synthetic accessibility and the reactivity of intermediates throughout the synthetic sequence [2].

Classical Synthetic Approaches

Classical synthetic methodologies for constructing the thienopyridazine core rely on well-established heterocyclic chemistry principles [7] [8]. The most prevalent approach involves the Gewald reaction for thiophene ring construction, followed by appropriate functional group manipulations and cyclization reactions to install the pyridazine moiety [4] [5] [9].

The Gewald reaction represents a cornerstone methodology, involving the three-component condensation of ketones or aldehydes with cyanoacetate derivatives in the presence of elemental sulfur and base [4] [10]. This reaction proceeds through a Knoevenagel condensation followed by sulfur incorporation and cyclization to yield 2-aminothiophene derivatives [5]. The reaction mechanism involves initial formation of an α,β-unsaturated nitrile intermediate, which subsequently undergoes sulfur addition and cyclization with concomitant aromatization [10].

Alternative classical approaches include the Pfitzinger-type reactions adapted for thiophene-containing substrates [11] [12] [13]. These methodologies involve the condensation of thiophene-substituted isatin derivatives with appropriate carbonyl compounds under basic conditions [14]. The reaction proceeds through nucleophilic attack of the enolate on the carbonyl carbon, followed by cyclization and dehydration to afford the desired quinoline or quinoxaline analogs [13].

Knoevenagel condensation reactions play a crucial role in classical synthetic approaches, particularly for the introduction of unsaturated linkages that can be subsequently cyclized [15] [16]. These reactions involve the condensation of aldehydes or ketones with active methylene compounds in the presence of weak bases [17] [18]. The reaction mechanism proceeds through enolate formation, nucleophilic addition to the carbonyl group, and β-elimination of water [16].

Multi-Step Synthesis Pathways

Potassium Carbonate/Isopropyl Alcohol Method

The potassium carbonate/isopropyl alcohol methodology represents a microwave-assisted approach that achieves rapid synthesis under controlled conditions [3]. This protocol involves treatment of appropriate precursors with potassium carbonate in isopropyl alcohol at 105°C for 0.33 hours under microwave irradiation [3]. The method exploits the enhanced reaction kinetics provided by microwave heating while maintaining excellent regioselectivity.

The reaction mechanism involves base-catalyzed cyclization of suitably functionalized thiophene intermediates bearing latent pyridazine-forming functionality [3]. Potassium carbonate serves as both base and dehydrating agent, facilitating the condensation and subsequent cyclization reactions [19]. The isopropyl alcohol solvent provides optimal dielectric properties for microwave heating while maintaining solubility of reactants and products [20].

Key advantages of this methodology include significantly reduced reaction times compared to conventional heating methods, improved yields through minimized side reactions, and enhanced reproducibility through precise temperature control [19] [20]. The microwave-assisted conditions prevent thermal decomposition of sensitive intermediates while promoting the desired cyclization pathways [21].

Lithium Hydroxide/THF/Methanol Approach

The lithium hydroxide/THF/methanol hydrolysis protocol provides a mild and selective method for ester hydrolysis while preserving other sensitive functionalities [3]. This approach involves treatment of ethyl ester precursors with lithium hydroxide in a THF/methanol mixture at room temperature for 16 hours [3]. The mild basic conditions ensure selective hydrolysis of the ester group without affecting the amino functionality or causing degradation of the heterocyclic core.

The reaction mechanism proceeds through nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion [22]. The choice of lithium hydroxide over other bases provides optimal reactivity while minimizing competitive reactions such as amide formation or ring-opening processes [23].

The THF/methanol solvent system offers several advantages including enhanced solubility of both organic substrates and inorganic base, improved mass transfer through reduced viscosity, and facilitated product isolation through simple acidification and extraction procedures [24]. The extended reaction time at room temperature ensures complete conversion while avoiding thermal degradation pathways [3].

Hydrogen Chloride/Dioxane Protocol

The hydrogen chloride/dioxane methodology serves as the final acidification and purification step in the synthetic sequence [3]. This protocol involves treatment of the lithium carboxylate salt with hydrogen chloride in 1,4-dioxane to effect neutralization and product precipitation [3]. The acidic conditions convert the carboxylate salt to the free carboxylic acid while maintaining the integrity of other functional groups.

1,4-Dioxane serves as an optimal solvent for this transformation due to its ability to dissolve both the ionic starting material and the neutral product [25]. The ethereal nature of dioxane facilitates subsequent purification procedures while the controlled addition of hydrogen chloride allows precise pH adjustment [26]. The protocol typically results in precipitation of the pure product, simplifying isolation and purification procedures [3].

The reaction mechanism involves simple acid-base chemistry with protonation of the carboxylate anion to generate the free carboxylic acid [22]. The low solubility of the protonated product in dioxane drives the reaction to completion while providing a convenient method for product isolation [3].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for thienopyridazine construction, offering significant advantages in terms of reaction rates, yields, and environmental sustainability [19] [20] [21]. The application of microwave irradiation to heterocyclic synthesis exploits the enhanced dielectric heating of polar molecules and ionic species, resulting in rapid and efficient heating of the reaction mixture [27] [28].

Mechanism of microwave heating involves the interaction of electromagnetic radiation with polar molecules, causing rapid molecular rotation and vibration that generates heat throughout the reaction medium [19]. This uniform heating pattern eliminates hot spots and thermal gradients that can lead to side reactions and decomposition products [20]. The rapid heating rates achievable with microwave irradiation often access kinetically controlled reaction pathways that are unavailable under conventional heating conditions [21].

Optimized microwave protocols for thienopyridazine synthesis typically employ power levels ranging from 180 to 600 watts with reaction times varying from 4 to 16 minutes [20] [27]. The dramatic reduction in reaction times compared to conventional heating (hours to days) represents a major advantage for both laboratory and industrial applications [20]. Temperature control systems ensure that optimal reaction temperatures are maintained while preventing overheating and decomposition [28].

Comparative studies between microwave-assisted and conventional heating methods consistently demonstrate superior performance for microwave protocols [20] [27]. Typical improvements include 2-3 fold increases in isolated yields, 10-20 fold reductions in reaction times, and significantly improved product purity [20]. The enhanced reaction rates enable the use of milder conditions, reducing the formation of side products and simplifying purification procedures [21].

Green chemistry aspects of microwave-assisted synthesis include reduced energy consumption, minimized solvent usage, and decreased waste generation [29]. The rapid reaction times and improved yields translate directly into enhanced atom economy and reduced environmental impact [30]. Solvent-free microwave protocols have been developed for certain transformations, further improving the environmental profile of these synthetic methods [29].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for thienopyridazine construction [30] [29]. These approaches emphasize the use of renewable feedstocks, catalytic processes, reduced solvent consumption, and minimized waste generation while maintaining or improving synthetic efficiency [29].

Ionic liquid-mediated synthesis represents a significant advancement in green chemistry applications [30]. Ionic liquids serve as both solvent and catalyst, providing a recyclable reaction medium that eliminates the need for volatile organic solvents [30]. The unique properties of ionic liquids, including negligible vapor pressure, high thermal stability, and tunable polarity, make them ideal for heterocyclic synthesis applications [30]. Pyridazine synthesis in ionic liquid media has demonstrated excellent yields with facile product isolation and catalyst recovery [30].

Solvent-free methodologies eliminate or dramatically reduce solvent usage through the use of solid-supported reactions, neat reaction conditions, or mechanochemical approaches [29]. Microwave-assisted solvent-free synthesis has proven particularly effective for thienopyridazine construction, achieving excellent yields while virtually eliminating solvent waste [29]. These methodologies often benefit from enhanced reaction rates due to the absence of solvent-mediated mass transfer limitations [29].

Catalyst recycling and reuse strategies minimize waste generation and reduce overall process costs [28]. Heterogeneous catalysts, particularly those based on solid supports, enable facile catalyst recovery and reuse over multiple reaction cycles [28]. Chitosan-based catalysts have shown particular promise for thienopyridazine synthesis, providing excellent catalytic activity while being derived from renewable biomass sources [28].

Water as a green solvent has gained attention for certain transformations, particularly those involving ionic intermediates or water-soluble substrates [31]. Aqueous reaction media eliminate the environmental and safety concerns associated with organic solvents while often providing unique reactivity profiles [31]. The development of water-soluble catalysts and surfactant-mediated reactions has expanded the scope of aqueous organic synthesis [31].

Industrial Scale-Up Considerations

Industrial scale-up of thienopyridazine synthesis requires careful consideration of multiple factors including reaction engineering, process safety, economic viability, and environmental impact [23] [32] [33]. The transition from laboratory-scale synthesis to industrial production involves fundamental changes in equipment design, heat and mass transfer characteristics, and process control requirements [23] [32].

Reaction engineering considerations include heat transfer limitations, mixing efficiency, and residence time distribution in large-scale reactors [23] [33]. The exothermic nature of many cyclization reactions requires careful thermal management to prevent runaway reactions and ensure uniform temperature distribution [23]. Computational fluid dynamics modeling is increasingly used to optimize reactor design and predict scale-up performance [32].

Process safety evaluation becomes critical at industrial scale due to the larger quantities of potentially hazardous materials and the increased consequences of process upset conditions [23] [33]. Comprehensive hazard and operability studies identify potential safety issues and guide the implementation of appropriate safety systems [23]. The use of continuous flow reactors can enhance safety by reducing the inventory of hazardous materials while improving process control [32].

Economic optimization involves balancing multiple factors including raw material costs, energy consumption, labor requirements, and waste disposal costs [23] [33]. Process intensification strategies, such as microwave-assisted synthesis or continuous flow processing, can reduce capital and operating costs while improving product quality [32]. Supply chain considerations become increasingly important for industrial-scale production, requiring reliable sources of high-quality starting materials [23].

Regulatory compliance requirements vary by geographic region and intended application but generally include environmental emissions standards, workplace safety regulations, and product quality specifications [23] [33]. Process analytical technology enables real-time monitoring and control of critical quality parameters, ensuring consistent product quality while reducing the need for extensive end-product testing [32].

Technology transfer considerations include the adaptation of laboratory procedures to industrial equipment, validation of scaled-up processes, and training of operations personnel [23] [33]. Pilot-plant studies provide essential data for full-scale design while identifying potential scale-up challenges before commercial implementation [32].

Purification and Characterization Techniques

Purification methodologies for 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid encompass both traditional and modern separation techniques tailored to the specific properties of this heterocyclic compound [25] [34]. The choice of purification method depends on the scale of synthesis, purity requirements, and economic considerations [25] [26].

Crystallization techniques represent the most commonly employed purification method for this compound class [35] [26]. The carboxylic acid functionality provides opportunities for salt formation, which can dramatically alter solubility characteristics and enable selective crystallization [26]. Recrystallization from polar protic solvents such as ethanol or methanol typically provides high-purity material suitable for pharmaceutical applications [35]. Controlled cooling rates and seeding strategies optimize crystal size distribution and morphology [26].

Chromatographic purification methods offer high resolution and scalability for complex purification challenges [25] [34]. Column chromatography using silica gel with gradient elution systems provides excellent separation of closely related impurities [25]. The amphoteric nature of the target compound requires careful pH control during chromatographic purification to maintain consistent retention behavior [25]. High-performance liquid chromatography enables both analytical characterization and preparative purification with excellent resolution and quantitative recovery [34].

Extraction-based purification exploits the pH-dependent solubility characteristics of the carboxylic acid functionality [25]. Acid-base extraction sequences enable selective extraction of the target compound from reaction mixtures while removing neutral and basic impurities [25]. The use of organic-aqueous two-phase systems provides scalable purification with minimal solvent consumption [25].

Spectroscopic characterization employs multiple analytical techniques to confirm structural identity and assess purity [36] [37] [38]. Infrared spectroscopy provides diagnostic information about functional groups, with characteristic absorption bands at 1680-1700 cm⁻¹ for the carboxylic acid C=O stretch and 3300-3500 cm⁻¹ for the amino N-H stretches [39] [36]. Nuclear magnetic resonance spectroscopy offers detailed structural information, with ¹H NMR showing distinctive signals for the pyridazine protons (δ 8.2-8.5 ppm) and methyl groups (δ 2.1-2.3 ppm) in DMSO-d₆ [40] [37]. ¹³C NMR spectroscopy provides complementary structural information with characteristic signals for aromatic carbons (120-160 ppm) and the carboxyl carbon (~170 ppm) [37].

Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns diagnostic of the thienopyridazine structure [40] [41]. Electron ionization mass spectrometry typically shows the molecular ion at m/z 223 along with characteristic fragment ions resulting from loss of functional groups and ring fragmentation [40] [41]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [41].

Elemental analysis provides quantitative verification of the molecular composition, with expected values for C₉H₉N₃O₂S of C: 48.42%, H: 4.06%, N: 18.83% [39]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis characterize thermal stability and phase behavior, providing important information for formulation and storage considerations [26].

XLogP3

1.7

Dates

Last modified: 04-14-2024

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